molecular formula C17H14N2O2S B2798884 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline CAS No. 326881-83-8

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline

Cat. No. B2798884
CAS RN: 326881-83-8
M. Wt: 310.37
InChI Key: JGTVXBOVQGPYDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, involves various methods. These include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline consists of a quinoline ring attached to an indole ring via a sulfonyl group. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives, including 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, can undergo various chemical reactions. These reactions include both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives possess anti-inflammatory and analgesic effects:

Potential for Ulcer Treatment

Indole derivatives may have applications in ulcer management:

Other Biological Activities

Indole derivatives also show promise in various areas:

properties

IUPAC Name

8-(2,3-dihydroindol-1-ylsulfonyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-22(21,19-12-10-13-5-1-2-8-15(13)19)16-9-3-6-14-7-4-11-18-17(14)16/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTVXBOVQGPYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline

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